2,2-Dimethyltetrahydro-4h-thiopyran-4-one

Description

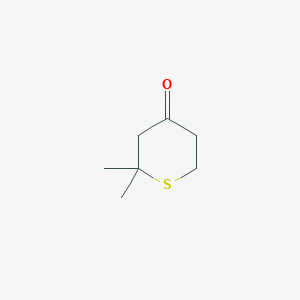

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylthian-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAABZONQGGPNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301956 | |

| Record name | 2,2-dimethyltetrahydro-4h-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2323-13-9 | |

| Record name | NSC147619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyltetrahydro-4h-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyltetrahydro 4h Thiopyran 4 One and Its Derivatives

Direct Cyclization and Ring-Forming Reactions

Direct cyclization methods construct the thiopyranone ring from acyclic precursors in a single or multi-step sequence.

Approaches Involving Carbonyl Compounds and Sulfur Precursors

A primary strategy for forming the tetrahydrothiopyran-4-one (B549198) core involves the reaction of α,β-unsaturated ketones with a sulfur source. This approach leverages the Michael addition of a sulfur nucleophile to create the necessary carbon-sulfur bonds for cyclization.

One common method is the reaction of divinyl ketones or their precursors with hydrogen sulfide (B99878) (H₂S). researchgate.netresearchgate.net For instance, derivatives of tetrahydrothiopyran-4-one with aryl substituents at the 3-position have been synthesized through a double-conjugate addition of H₂S to corresponding divinyl ketones. researchgate.net Similarly, the reaction of dicinnamylacetone with hydrogen sulfide yields cis-2,6-distyryltetrahydrothiopyran-4-one. researchgate.net Another variation involves the thiomethylation of ketones like pentan-3-one with a mixture of formaldehyde (B43269) and sodium sulfide to produce 3,5-dialkyltetrahydro-4H-thiopyran-4-ones. researchgate.net

A well-established intramolecular cyclization is the Dieckmann condensation. Tetrahydro-4H-thiopyran-4-one can be prepared in high yield by treating dimethyl 3,3'-thiobispropanoate with sodium methoxide, which facilitates an intramolecular condensation to form methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. researchgate.netthieme-connect.com Subsequent decarboxylation of this β-keto ester in refluxing aqueous sulfuric acid affords the target ketone. researchgate.netthieme-connect.com

A rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition sequence provides another route to tetrahydrothiopyran-4-ones from β'-thio-substituted-enones. researchgate.net

| Starting Materials | Sulfur Source | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| Divinyl ketones | H₂S | Double Michael Addition | 3-Aryl-tetrahydrothiopyran-4-ones | researchgate.net |

| Dicinnamylacetone | H₂S | Michael Addition/Cyclization | cis-2,6-Distyryltetrahydrothiopyran-4-one | researchgate.net |

| Dimethyl 3,3'-thiobispropanoate | Internal | Dieckmann Condensation | Tetrahydro-4H-thiopyran-4-one | researchgate.net |

| Pentan-3-one, Formaldehyde | Na₂S | Thiomethylation/Cyclization | 3,5-Dialkyltetrahydro-4H-thiopyran-4-ones | researchgate.net |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like thiopyrans in a single pot by combining three or more reactants. nih.govmdpi.com These reactions are valued for their atom economy and operational simplicity. nih.gov

A notable example is the pseudo-five-component reaction for the synthesis of substituted 4H-thiopyrans. This reaction involves the combination of an aldehyde, two equivalents of malononitrile, carbon disulfide, and a primary amine, typically catalyzed by a base like triethylamine. nih.gov The process proceeds through a series of reactions including a Knoevenagel condensation, Michael addition, and subsequent cyclization involving the sulfur-containing components to build the thiopyran ring. nih.gov While this specific example leads to unsaturated 4H-thiopyrans, the principles of MCRs are applicable to the synthesis of various heterocyclic scaffolds, including saturated systems, by modifying the components and reaction pathways. researchgate.net

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for creating libraries of compounds by attaching intermediates to a solid support, facilitating purification by simple filtration. While widely used in peptide synthesis, its application to the synthesis of small heterocyclic molecules like thiopyranones is less common but conceptually feasible. nih.govnih.gov

The core principle involves anchoring a starting material to a resin and performing subsequent reactions in a stepwise manner. For thiopyranone synthesis, a precursor molecule could be attached to a solid support, followed by reaction sequences such as cyclization or functional group transformations. The final product is then cleaved from the resin. This methodology has been demonstrated for the synthesis of various polypeptides and thioether-containing peptides. nih.govnih.gov Although specific, detailed examples for 2,2-dimethyltetrahydro-4H-thiopyran-4-one are not prevalent in the reviewed literature, the general techniques of solid-phase organic synthesis (SPOS) could be adapted for this purpose.

Functional Group Transformations from Precursors

This approach involves the modification of an existing cyclic molecule to introduce or alter functional groups to yield the desired this compound.

Reduction of Unsaturated Cyclic Ketones (e.g., Hydrogenation)

A direct and efficient method for synthesizing this compound is the catalytic hydrogenation of its unsaturated analogue, 2,3-dihydro-2,2-dimethylpyran-4-one. This reaction saturates the carbon-carbon double bond of the α,β-unsaturated ketone system.

The process typically involves stirring the unsaturated precursor with a catalyst, such as 10% palladium on charcoal (Pd/C), in a solvent like ethanol (B145695) under a hydrogen atmosphere. chemicalbook.com This method effectively reduces the double bond while leaving the ketone functional group intact, providing the saturated product in good yield. For example, the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one has been reported to yield 2,2-dimethyltetrahydropyran-4-one (B73780) in 74% yield. chemicalbook.com

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dihydro-2,2-dimethylpyran-4-one | 10% Pd/C, H₂ | Ethanol | 6 hours, atmospheric pressure | 2,2-Dimethyltetrahydropyran-4-one | 74% | chemicalbook.com |

Oxidative Pathways to Introduce Ketone Functionality

Introducing the ketone functionality at the C-4 position via oxidation is another key synthetic strategy. This can involve the oxidation of a precursor tetrahydrothiopyran (B43164) or a corresponding alcohol. While oxidation of the sulfur atom in the thiopyran ring to a sulfoxide (B87167) or sulfone is a common transformation, pathways targeting the C-4 position are also synthetically valuable. nih.gov

One plausible route is the oxidation of the corresponding secondary alcohol, tetrahydro-4H-thiopyran-4-ol. Standard oxidizing agents can convert the hydroxyl group to a carbonyl group. Another approach involves the direct oxidation of the methylene (B1212753) group (CH₂) at the C-4 position of a tetrahydrothiopyran precursor.

Furthermore, oxidative elimination reactions can be used to synthesize unsaturated thiopyranones from their saturated counterparts. For example, tetrahydro-4H-thiopyran-4-ones can be treated with N-chlorosuccinimide (NCS) and pyridine (B92270) to generate dihydro-4H-thiopyran-4-ones. Although this represents the reverse of the reduction described earlier, it highlights the utility of oxidative methods in modifying the thiopyran ring.

Strategies for Carboxylic Acid Derivatives

A variety of classical and modern organic reactions can be employed to synthesize carboxylic acid derivatives of the this compound scaffold. These methods allow for the introduction of a carboxylic acid group or its precursors, significantly enhancing the molecular complexity and enabling further functionalization.

Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.comresearchgate.net In the context of thiopyranone synthesis, this reaction could be used to introduce an alkyne-containing substituent, which can then be further manipulated to yield a carboxylic acid. For instance, a halogenated thiopyranone derivative could be coupled with a protected acetylene, followed by deprotection and oxidation of the terminal alkyne to a carboxylic acid. The reaction is typically conducted under mild, basic conditions, often using an amine base like diethylamine (B46881) or triethylamine. mdpi.com A desulfitative Sonogashira cross-coupling has been successfully applied to thiopyronin, demonstrating the utility of this reaction on sulfur-containing heterocyclic systems. rsc.org

Kucherov Reaction: The Kucherov reaction involves the hydration of alkynes to form ketones or aldehydes, typically catalyzed by mercury salts. An alkyne-substituted thiopyranone, potentially synthesized via a Sonogashira coupling, could undergo hydration. If the alkyne is terminal, this reaction would yield a methyl ketone. Subsequent oxidation of this ketone, for example through a haloform reaction, would produce the desired carboxylic acid.

Darzens Reaction: The Darzens reaction, or glycidic ester condensation, is a reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). This could be applied to this compound itself. The resulting glycidic ester can then be hydrolyzed and subsequently rearranged or oxidized to afford a carboxylic acid derivative, effectively adding a two-carbon chain with a carboxyl group to the original ketone.

Oxidation: Direct oxidation of precursor molecules is a straightforward method for generating carboxylic acids. For example, a thiopyranone derivative bearing a primary alcohol or an aldehyde functional group at a desired position can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). A method for synthesizing the related 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid involves steps like the Sonogashira coupling, Kucherov reaction, Darzens reaction, and a final oxidation step. nist.gov

A multi-step synthesis for a related pyran-based carboxylic acid has been patented, illustrating the industrial application of these sequential reactions. nist.gov

| Reaction | Description | Application in Thiopyranone Synthesis |

| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide. mdpi.com | Introduction of an alkyne side chain onto the thiopyranone ring, which can be subsequently oxidized to a carboxylic acid. rsc.org |

| Kucherov Reaction | Mercury-catalyzed hydration of an alkyne. | Conversion of a terminal alkyne-substituted thiopyranone to a methyl ketone, a precursor for a carboxylic acid via haloform reaction. |

| Darzens Reaction | Condensation of a ketone with an α-haloester to form an α,β-epoxy ester. | Reaction with the thiopyranone carbonyl to form a glycidic ester, which can be converted to a carboxylic acid derivative. |

| Oxidation | Conversion of an alcohol or aldehyde to a carboxylic acid. | Direct oxidation of a thiopyranone derivative containing a primary alcohol or aldehyde to the corresponding carboxylic acid. nih.gov |

Stereoselective and Asymmetric Synthesis

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial for many applications. Stereoselective and asymmetric methods are employed to produce specific enantiomers or diastereomers of the target molecule.

Asymmetric synthesis often relies on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. nih.gov

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. usask.ca Organocatalysis, for example, has been used in the highly enantioselective synthesis of dihydrothiopyran scaffolds through a formal thio [3+3] cycloaddition process. usask.ca This approach demonstrates the potential for creating chiral thiopyranone precursors with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. nih.govnih.gov After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been effectively used in the synthesis of optically active 1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. uni-mainz.de In this method, a chiral oxazolidinone auxiliary mediates a conjugate hydride reduction and subsequent asymmetric protonation of the resulting enolate, providing the desired heterocycles in optically active form. uni-mainz.de Sulfur-containing chiral auxiliaries, derived from amino acids, have also shown superior performance in various asymmetric reactions, including aldol (B89426) and Michael additions. masterorganicchemistry.com

| Approach | Principle | Example Application |

| Chiral Catalyst | A small, chiral molecule accelerates the reaction while inducing stereoselectivity. usask.ca | Organocatalytic enantioselective thio [3+3] cycloaddition to form chiral dihydrothiopyrans. usask.ca |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to control stereochemistry. nih.gov | Use of a chiral N-acyloxazolidinone for the enantioselective synthesis of (R)- and (S)-1,l-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. uni-mainz.de |

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter. When a ketone like tetrahydro-4H-thiopyran-4-one is used, controlling the diastereoselectivity of the reaction is paramount.

The diastereoselectivity of the aldol reaction between tetrahydro-4H-thiopyran-4-one and various aldehydes has been studied extensively. researchgate.net By carefully selecting the reaction conditions, such as the metal enolate (Li, B, Mg(II), Ti(IV)) and promoters (e.g., BF₃·OEt₂, SnCl₄, TiCl₄), it is possible to selectively obtain different diastereomers of the aldol product. researchgate.net For example, the TiCl₄-promoted reaction of the corresponding trimethylsilyl (B98337) enol ether with a specific aldehyde gave the syn Felkin adduct with excellent selectivity (16:1). In contrast, using a magnesium bromide promoter led to the anti-Felkin adducts. researchgate.net This high degree of control allows for the synthesis of complex polypropionate structures, where the thiopyran ring serves as a template. researchgate.net The stereochemical outcome of these reactions is often rationalized using models like the Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state.

Enantiotopic groups are chemically equivalent groups in a prochiral molecule that cannot be interchanged by a simple rotation but are mirror images of each other. A chiral reagent can distinguish between these groups, leading to an enantioselective transformation. This process, also known as desymmetrization, is a powerful strategy in asymmetric synthesis. nih.gov

In the context of thiopyranone synthesis, this could involve a meso-thiopyranone derivative with two identical, enantiotopic substituents. An enantiotopic group selective reaction, often catalyzed by a chiral enzyme or a chiral chemical catalyst, would modify only one of these two groups, generating a chiral, non-racemic product. The strategic use of thiopyran templates for enantiotopic group selective reactions has been highlighted as an important application in stereoselective synthesis. nih.gov For instance, a meso dialdehyde (B1249045) derivative of a thiopyranone was successfully desymmetrized via an enantiotopic group selective aldol reaction promoted by the chiral organocatalyst (S)-proline. uni-mainz.de This reaction proceeded through a dynamic kinetic and thermodynamic resolution to afford a single stereoisomer, which could then be converted into a non-racemic hexapropionate synthon. uni-mainz.de

Sustainable and Green Chemistry Approaches in Thiopyranone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiopyranones.

Key green chemistry approaches relevant to thiopyranone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-derived solvents (e.g., glycerol).

Catalysis: Employing catalysts, especially recyclable ones, to improve reaction efficiency and reduce waste is a cornerstone of green chemistry. For instance, MgO nanopowders, prepared via a green biosynthesis method using plant extracts, have been used as an efficient catalyst for the synthesis of thiopyrano[4,3-b]pyran derivatives. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Cycloaddition reactions, such as the Diels-Alder reaction for synthesizing thiopyran rings, are often highly atom-economical.

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) minimizes waste and simplifies purification. Mechanochemical grinding is another solvent-free technique with growing applications.

These strategies contribute to making the synthesis of this compound and its derivatives more sustainable, cost-effective, and environmentally friendly. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyltetrahydro 4h Thiopyran 4 One

Reactions at the Carbonyl Group

The ketone functionality in 2,2-dimethyltetrahydro-4H-thiopyran-4-one is a focal point for a variety of nucleophilic addition and condensation reactions. The electrophilic nature of the carbonyl carbon, combined with the presence of adjacent α-protons, facilitates reactions such as aldol (B89426) condensations, the formation of imine derivatives, and enamine-mediated transformations.

Aldol Reactions: Diastereoselectivity and Scope

The aldol reaction of the parent compound, tetrahydro-4H-thiopyran-4-one, has been studied to understand the factors controlling diastereoselectivity. These principles are applicable to the 2,2-dimethyl derivative. The reaction involves the formation of a metal enolate, which then reacts with an aldehyde. The stereochemical outcome is highly dependent on the choice of metal, the enolate generation conditions, and the reaction promoters. hacettepe.edu.tracs.org

Research has shown that reactions with various metal enolates (Lithium, Boron, Magnesium, Titanium) of tetrahydro-4H-thiopyran-4-one and its corresponding trimethylsilyl (B98337) enol ether can yield different diastereomers with high selectivity. hacettepe.edu.tr For instance, the reaction of the trimethylsilyl enol ether with an aldehyde, promoted by titanium tetrachloride (TiCl₄), can produce the syn-Felkin adduct with excellent selectivity (16:1). hacettepe.edu.tr In contrast, using a magnesium bromide dietherate (MgBr₂·OEt₂) promoter leads exclusively to the anti-Felkin adducts. hacettepe.edu.tr The use of an "amine-free" lithium enolate has been found to give higher diastereoselectivity (9:1) compared to the enolate generated using lithium diisopropylamide (LDA). hacettepe.edu.tracs.org These outcomes are often rationalized using stereochemical models like the Zimmerman-Traxler model for transition states and Evans' model for asymmetric induction. hacettepe.edu.trlibretexts.org

| Metal Enolate/Promoter | Aldehyde Substrate | Major Product | Diastereomeric Ratio (syn:anti or Felkin:anti-Felkin) |

| "Amine-free" Li enolate | 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde | anti-Felkin, anti | 9:1 |

| LDA-generated Li enolate | 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde | anti-Felkin, anti | 2-3:1 |

| TiCl₄ (promoter for silyl (B83357) enol ether) | 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde | syn-Felkin, syn | 16:1 |

| MgBr₂·OEt₂ (promoter for silyl enol ether) | 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde | anti-Felkin, syn/anti mixture | 3:1 |

Oximation and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form the corresponding oxime and hydrazones. These reactions are classic examples of nucleophilic addition to the carbonyl group, followed by dehydration. pearson.com The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity. pearson.com

The formation of these derivatives is a common strategy in medicinal chemistry and for the characterization of carbonyl compounds. For example, derivatives like 2,6-diarylthian-4-one hydrazones have been synthesized and characterized using various spectroscopic methods. wikipedia.org The reaction proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the oxime or hydrazone. pearson.com The rate of these reactions is pH-dependent, with optimal rates often observed in a slightly acidic medium. orgoreview.com

Enamine Chemistry and Subsequent Transformations (e.g., Acylation, Cyclocondensation)

This compound can react with secondary amines, such as pyrrolidine (B122466) or morpholine, under acid catalysis to form an enamine. mychemblog.com This reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration, to yield a molecule with a nitrogen atom attached to a double bond. libretexts.org The resulting enamine is a powerful nucleophile, with increased electron density at the α-carbon, making it a synthetic equivalent of an enolate but with enhanced reactivity under neutral conditions. libretexts.orgvalpo.edu

This enhanced nucleophilicity is exploited in the Stork enamine synthesis for C-C bond formation. libretexts.org The enamine can be readily acylated by reacting it with an acyl halide. This reaction, known as the Stork acylation, proceeds via nucleophilic attack of the enamine's α-carbon on the electrophilic acyl halide. hacettepe.edu.trcambridge.org The resulting intermediate is an iminium salt, which upon aqueous hydrolysis, yields a 1,3-dicarbonyl compound (a β-diketone). hacettepe.edu.trlibretexts.org This two-step process provides a mild and efficient method for the α-acylation of ketones. hacettepe.edu.tr Enamines can also participate in cyclocondensation reactions, acting as the nucleophilic component in annulation strategies.

Nucleophilic Additions and Substitutions at the Carbonyl Carbon

The carbonyl carbon of this compound is an electrophilic center that reacts with a wide range of nucleophiles. libretexts.orglibretexts.org These nucleophilic addition reactions are fundamental to the chemistry of ketones and result in the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in the product. libretexts.org

Common nucleophiles that add to the carbonyl group include organometallic reagents and cyanide ions. orgoreview.com

Organometallic Reagents : Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon nucleophiles that add irreversibly to the carbonyl group to form tertiary alcohols after an acidic workup.

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base (like cyanide ion, CN⁻), results in the formation of a cyanohydrin. orgoreview.com This reaction is reversible and provides a valuable intermediate for the synthesis of α-hydroxy acids and other functionalized molecules. orgoreview.com

The reactivity of the carbonyl group is influenced by both steric and electronic factors. The presence of the two methyl groups at the C-2 position may introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to the unsubstituted parent ketone. libretexts.org

Transformations Involving the Cyclic Thioether Moiety

The sulfur atom in the thiopyran ring is a key site for chemical modification, primarily through oxidation reactions.

Oxidation to Sulfoxides and Sulfones

The thioether sulfur in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Sulfoxide Formation : For the selective oxidation to the sulfoxide, milder oxidizing agents are typically employed. Hydrogen peroxide (H₂O₂) in the presence of certain catalysts, or reagents like Davis's oxaziridine (B8769555) (2-(phenylsulfonyl)-3-phenyloxaziridine), can achieve this transformation with high chemoselectivity, leaving the carbonyl group untouched. mychemblog.com The oxidation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one with one equivalent of hydrogen peroxide has been shown to yield the sulfoxide. wikipedia.org

Sulfone Formation : Stronger oxidizing conditions are required to convert the thioether or the sulfoxide to the sulfone. Reagents such as excess hydrogen peroxide with catalysts like sodium tungstate, or meta-chloroperoxybenzoic acid (mCPBA) used under more forcing conditions, can complete the oxidation to the sulfone. mychemblog.comvalpo.edu However, direct oxidation from the sulfide (B99878) to the sulfone can sometimes be difficult, and a stepwise approach (sulfide → sulfoxide → sulfone) may be more efficient. mychemblog.com

| Oxidizing Agent | Target Product | Comments |

| Hydrogen Peroxide (1 equiv.) | Sulfoxide | Selective oxidation to the sulfoxide. wikipedia.org |

| Davis's Oxaziridine | Sulfoxide | High chemoselectivity, suitable for thermo-sensitive molecules. mychemblog.com |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide or Sulfone | Selectivity depends on stoichiometry and reaction conditions. |

| Hydrogen Peroxide with Sodium Tungstate | Sulfone | Promotes mild oxidation to the sulfone. mychemblog.com |

| Urea-Hydrogen Peroxide | Sulfoxide or Sulfone | Stable and inexpensive solid oxidant. valpo.edu |

Ring-Opening Reactions and Access to Acyclic Products

The saturated thiopyranone ring can be strategically opened to yield valuable acyclic products. A primary method for achieving this transformation is through reductive desulfurization, most commonly employing Raney nickel. This process involves the hydrogenolysis of the carbon-sulfur bonds, effectively removing the sulfur atom from the ring and saturating the resulting carbon chains with hydrogen. organicreactions.org The reaction mechanism is understood to involve the hydrogen adsorbed on the surface of the nickel catalyst. chem-station.com When applied to this compound, this reaction would cleave both C-S bonds, leading to the formation of an acyclic ketone.

This desulfurization technique is a powerful tool in organic synthesis, often used to unmask a protected carbonyl group or to remove a sulfur-containing template after it has served its purpose in directing the stereochemistry of a reaction sequence. masterorganicchemistry.com For example, the reduction of thioacetals to methylene (B1212753) groups is a classic transformation that utilizes this reagent. chem-station.com

Another pathway for ring-opening is through β-sulfur elimination. This reaction is particularly facile in 4-thiopyranones and can be a competing pathway during other transformations, such as standard enolate alkylation reactions.

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder reaction is a powerful and highly convergent method for the synthesis of six-membered heterocyclic rings, including the thiopyran core. rsc.org In this [4+2] cycloaddition, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. For the synthesis of thiopyrans, the reaction typically involves a thiocarbonyl compound (a C=S group), which can act as the dienophile or as part of a 1-thia-1,3-diene system.

Thioketones, for instance, are known to be highly reactive "superdienophiles" that readily react with conjugated dienes to form dihydrothiopyran rings. nih.gov Conversely, α,β-unsaturated thioketones can act as the 4π-electron component (heterodiene) reacting with an alkene or alkyne to afford 4H-thiopyran derivatives. nih.gov

It is important to note that this compound, being a saturated ketone, does not directly participate as a diene or dienophile in a Hetero-Diels-Alder reaction. Instead, this cycloaddition chemistry represents a primary route to the synthesis of the thiopyranone ring system itself, rather than a reaction of it. Precursors containing the requisite thiocarbonyl and diene/dienophile functionalities are cyclized to construct the core heterocyclic scaffold.

Annulation and Fused Ring System Synthesis

The thiopyranone ring serves as an excellent foundation for annulation reactions, which build additional rings onto the existing scaffold to create bicyclic and polycyclic systems.

A key strategy for forming fused nitrogen-containing heterocycles is the Mannich reaction. nih.gov This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of tetrahydro-4-thiopyranones, the ketone provides the necessary enolizable protons for the reaction with an amine and formaldehyde (B43269) (or a pre-formed iminium salt). Research on the closely related 3,5-dimethyltetrahydro-4H-thiopyran-4-one has shown that aminomethylation with various primary amines and formaldehyde leads to an intramolecular cyclization, producing 3-thia-7-azabicyclo[3.3.1]nonanes. This transformation constructs a second ring across the thiopyranone scaffold, creating a rigid bicyclic system.

| Amine Component | Resulting Bicyclic Product | Reference |

|---|---|---|

| Methylamine | 1,5,7-trimethyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | clockss.org |

| Hexylamine | 7-hexyl-1,5-dimethyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | clockss.org |

| Monoethanolamine | 7-(2-hydroxyethyl)-1,5-dimethyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | clockss.org |

Thiocoumarins (2H-thiochromen-2-ones) are sulfur analogues of coumarins where the pyranone ring oxygen is replaced by sulfur. Their synthesis can be achieved through various cyclization strategies, including the intramolecular Wittig reaction. This powerful ring-forming method involves the reaction of a phosphorus ylide with a carbonyl group contained within the same molecule. researchgate.net

For the synthesis of a thiocoumarin, a suitable precursor would be an o-mercaptobenzaldehyde or o-mercaptoacetophenone derivative bearing a phosphonium (B103445) salt on a side chain. Upon treatment with a base, the ylide is generated and subsequently attacks the ortho-carbonyl group to form the fused thiopyranone ring. ijcce.ac.irorganic-chemistry.org

While a direct conversion from this compound to a thiocoumarin precursor is a multi-step process, it is conceptually feasible. It would require a ring-opening of the thiopyranone, followed by chemical modification to construct the necessary aromatic ring and install the ortho-thiol and carbonyl functionalities required for the final intramolecular Wittig cyclization.

The Pictet-Spengler reaction is a versatile and widely used method for synthesizing complex heterocyclic systems, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines. nsf.gov The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed, ring-closing electrophilic aromatic substitution. rsc.orgnih.gov

The ketone functionality of this compound makes it a suitable carbonyl component for this reaction. Condensation with a β-arylethylamine, such as tryptamine, would form an intermediate iminium ion. Subsequent attack by the electron-rich indole (B1671886) ring onto the iminium carbon would generate a spiro intermediate, which then rearranges to form a new fused polycyclic system. This would result in a complex spiro-alkaloid structure where the thiopyranone ring is fused to the newly formed piperidine (B6355638) ring. While aldehydes are more commonly used, ketones are known to participate effectively in this cyclization, providing access to quaternary stereocenters at the point of fusion. rsc.orgclockss.org

| Amine Substrate | Carbonyl Substrate | Product Type | Reference |

|---|---|---|---|

| Tryptamine | Aldehydes/Ketones | Tetrahydro-β-carboline | rsc.orgnih.gov |

| Dopamine | Aldehydes | Tetrahydroisoquinoline | rsc.org |

| Tryptamine | This compound (Proposed) | Spiro[piperidine-4,4'-thiopyran] derivative | N/A |

Fundamental Mechanistic Insights

The diverse reactivity of this compound is underpinned by several fundamental reaction mechanisms:

Ring-Opening (Reductive Desulfurization): The mechanism of desulfurization with Raney nickel involves the catalytic hydrogenolysis of C-S bonds. The nickel surface, which contains adsorbed hydrogen from its preparation, facilitates the oxidative addition of the C-S bond to the metal surface, followed by reductive elimination with hydrogen to form the C-H bonds and nickel sulfide. chem-station.commasterorganicchemistry.com

Hetero-Diels-Alder Reaction: As a pericyclic reaction, the Hetero-Diels-Alder cycloaddition proceeds through a concerted, cyclic transition state. The reaction is governed by frontier molecular orbital (FMO) theory, involving the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component (the diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the dienophile).

Annulation (Mannich Reaction): The reaction is initiated by the formation of an iminium ion from the condensation of a primary or secondary amine with formaldehyde. The thiopyranone, under either acidic or basic conditions, forms an enol or enolate. This nucleophilic enol(ate) then attacks the electrophilic iminium ion. The resulting Mannich base can then undergo an intramolecular cyclization to yield the final bicyclic product.

Intramolecular Wittig Reaction: This reaction begins with the deprotonation of a phosphonium salt by a base to form a highly nucleophilic phosphorus ylide. The ylide then performs an intramolecular nucleophilic attack on the carbonyl group, forming a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, to yield the final alkene (as part of the newly formed ring) and the phosphine (B1218219) oxide byproduct. researchgate.net

Pictet-Spengler Cyclization: The mechanism involves two key stages. First, the amine and the ketone undergo an acid-catalyzed condensation to form a Schiff base, which is then protonated to generate a reactive iminium ion. Second, the electron-rich aryl ring of the β-arylethylamine attacks the electrophilic iminium carbon in a key intramolecular electrophilic aromatic substitution step (a 6-endo-trig cyclization). clockss.org A final deprotonation re-aromatizes the aryl ring and yields the final polycyclic product. rsc.org

Regiochemical Control and Stereochemical Outcomes in Reaction Pathways

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve desired regiochemical and stereochemical outcomes. The primary sites for chemical attack are the sulfur atom (nucleophilic), the carbonyl carbon (electrophilic), and the α-carbons to the ketone.

Oxidation Reactions: The sulfur atom in the thiopyran ring is susceptible to oxidation. The oxidation of analogous 3,5-dimethyltetrahydro-4H-thiopyran-4-one with one equivalent of hydrogen peroxide leads to the formation of the corresponding sulfoxide. Further oxidation can yield the sulfone. researchgate.net In the case of related 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, diastereoselective oxidation has been achieved, indicating that the stereochemical outcome at the sulfur center can be controlled. nih.gov The choice of oxidizing agent and reaction conditions is crucial in selectively forming the sulfoxide or sulfone. mdpi.com

Reactions at the Carbonyl Group: The ketone at the C4 position is a key site for transformations. Reduction of the carbonyl group would lead to the corresponding alcohol, creating a new stereocenter. The facial selectivity of this reduction (i.e., whether the hydride attacks from the axial or equatorial face of the chair-like conformation) will be influenced by the steric bulk of the gem-dimethyl group at the C2 position.

Aminomethylation: In reactions involving the α-carbons, such as the Mannich reaction, 3,5-dialkyltetrahydro-4H-thiopyran-4-ones have been shown to undergo aminomethylation to produce bicyclic products. researchgate.net This indicates the accessibility of the α-protons for enolate formation and subsequent reaction.

The stereochemical outcomes of reactions on the thiopyran ring are often dictated by the conformational preference of the ring. Like cyclohexane (B81311), the tetrahydrothiopyran-4-one (B549198) ring exists in a chair-like conformation. The substituents on the ring can adopt either axial or equatorial positions, and the relative stability of these conformations will influence the trajectory of incoming reagents. For instance, in cis-2,6-distyryltetrahydrothiopyran-4-one, the stereochemistry has been confirmed through detailed NMR studies. researchgate.net

| Substrate Analogue | Reaction | Reagents | Primary Product | Key Outcome |

|---|---|---|---|---|

| 3,5-Dimethyltetrahydro-4H-thiopyran-4-one | Oxidation | H₂O₂ (1 equiv.) | Sulfoxide | Regioselective oxidation at sulfur. researchgate.net |

| 3,5-Dimethyltetrahydro-4H-thiopyran-4-one | Oxidation | H₂O₂ (excess) | Sulfone | Complete oxidation at sulfur. researchgate.net |

| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Oxidation | m-CPBA | Sulfoxide | Diastereoselective formation of sulfoxide isomers. nih.gov |

| 3,5-Dimethyltetrahydro-4H-thiopyran-4-one | Aminomethylation | CH₂O, RNH₂ | 1,5-Dimethyl-3-thia-7-azabicyclo[3.3.1]nonane | Regioselective reaction at α-carbons and carbonyl. researchgate.net |

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly modulated by both steric and electronic effects.

Steric Factors: The most prominent steric feature is the gem-dimethyl group at the C2 position. This group exerts significant steric hindrance, which can influence the approach of reagents to the adjacent sulfur atom and the nearby C3 position. researchgate.net For example, in nucleophilic substitution reactions at the sulfur atom (e.g., alkylation to form a sulfonium (B1226848) salt), the bulky methyl groups can slow the reaction rate compared to an un-substituted thiopyran. libretexts.org This steric hindrance also plays a crucial role in controlling the stereoselectivity of reactions at the C4-carbonyl, potentially favoring the approach of a reagent from the less hindered face of the molecule.

Electronic Factors:

Sulfur Atom: The sulfur atom possesses lone pairs of electrons, making it nucleophilic. libretexts.org It can react with electrophiles such as alkyl halides to form sulfonium salts. libretexts.org The nucleophilicity of sulfur is generally greater than that of oxygen in an analogous ether, making thioethers more reactive towards alkylation. masterorganicchemistry.com

Carbonyl Group: The ketone group is electron-withdrawing, which has several electronic consequences. It increases the acidity of the α-protons at the C3 and C5 positions, facilitating their removal by a base to form an enolate. This enolate can then participate in a variety of reactions, such as aldol condensations or alkylations.

Interaction of Sulfur and Carbonyl: The sulfur atom can also influence the reactivity of the carbonyl group through space. The non-bonding electrons of the sulfur can potentially interact with the π-system of the carbonyl, although this effect is likely to be modest in a saturated six-membered ring.

The interplay of these factors is critical. For instance, while the sulfur atom is electronically predisposed to act as a nucleophile, the steric hindrance from the adjacent gem-dimethyl groups may kinetically disfavor this reactivity, potentially allowing other reactions (e.g., at the carbonyl) to occur preferentially under certain conditions.

| Structural Feature | Effect | Influence on Reactivity |

|---|---|---|

| gem-Dimethyl Group (C2) | Steric Hindrance | Shields the sulfur atom and one face of the ring, potentially directing the stereochemical outcome of reactions at the C4-carbonyl. researchgate.net |

| Sulfur Atom (Thioether) | Electronic (Nucleophilic) | Acts as a nucleophilic center, reacting with electrophiles. More nucleophilic than an analogous ether oxygen. libretexts.orgmasterorganicchemistry.com |

| Carbonyl Group (C4) | Electronic (Electrophilic, Electron-withdrawing) | Acts as an electrophilic site for nucleophilic attack and activates the adjacent α-protons for enolization. |

Dynamic Kinetic and Thermodynamic Resolution Processes

While specific studies on the dynamic kinetic or thermodynamic resolution of this compound are not extensively documented, the principles of these processes can be applied to its potential chiral derivatives. If a stereocenter is introduced into the molecule (for example, through substitution at the C3 or C5 position), the resulting racemic mixture could potentially be resolved.

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique for converting a racemic mixture entirely into a single enantiomer of a product. wikipedia.org This process requires two key components: a method for rapid racemization of the starting material and a highly enantioselective reaction that consumes one of the enantiomers much faster than the other. nih.gov

For a substituted derivative of this compound, a DKR process could be envisaged. For instance, if a chiral center exists at the C3 position, the α-proton at this position would be acidic due to the adjacent carbonyl group. Under basic conditions, this proton could be removed to form a planar enolate, which would then be achiral. Reprotonation would lead to racemization. If this racemization is performed in the presence of a chiral catalyst that selectively promotes a reaction of one of the enantiomers (e.g., an asymmetric reduction of the ketone or an enzymatic acylation), it would be possible to convert the entire starting material into a single, highly enantioenriched product. nih.gov

The efficiency of a DKR process is governed by the relative rates of racemization and the kinetic resolution step. For a successful DKR, the rate of racemization must be comparable to or faster than the rate of reaction of the faster-reacting enantiomer.

Thermodynamic Resolution: This process involves the equilibration of diastereomers, where one diastereomer is thermodynamically more stable than the other. If a chiral derivative of this compound were reacted with a chiral resolving agent to form a mixture of diastereomers, and these diastereomers could interconvert under certain conditions, the mixture would equilibrate to favor the more stable diastereomer. Subsequent removal of the chiral auxiliary would yield the enantioenriched substrate.

Given the presence of the acidic α-protons, derivatives of this compound are good candidates for resolutions that involve racemization via enolate formation.

| Requirement | Description | Applicability to Substituted this compound |

|---|---|---|

| Racemizable Stereocenter | A chiral center that can be inverted under the reaction conditions. | A substituent at the C3 or C5 position would introduce a stereocenter with an acidic proton, allowing for base-catalyzed racemization via enolate formation. |

| Efficient Kinetic Resolution | A reaction that proceeds at a significantly different rate for the two enantiomers. | Could be achieved through enzyme-catalyzed reactions or asymmetric catalysis with a chiral metal complex or organocatalyst. wikipedia.org |

| Compatible Conditions | The conditions for racemization and kinetic resolution must be compatible. | Requires a base for racemization that does not interfere with the enantioselective catalyst, or a catalyst that is stable under the racemization conditions. |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's three-dimensional structure.

The complete assignment of ¹H and ¹³C NMR spectra is achieved through a suite of 2D NMR experiments. While a detailed experimental dataset for this specific molecule is not extensively published, the expected methodologies are well-established.

¹H NMR: The proton spectrum provides initial information. The two geminal methyl groups at the C-2 position are chemically distinct and typically appear as sharp singlets. Published data indicates these resonances occur at approximately δ 1.25 and δ 1.50 ppm. The remaining methylene (B1212753) protons (at C-3, C-5, and C-6) would present more complex splitting patterns in the aliphatic region of the spectrum.

¹³C NMR: The carbon spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule: the carbonyl carbon (C-4), the quaternary carbon (C-2), three methylene carbons (C-3, C-5, C-6), and two methyl carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It would be used to establish the connectivity between the methylene protons in the thiopyran ring, for instance, showing a correlation between the protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is fundamental for assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying the placement of quaternary carbons and piecing together the molecular framework. For example, HMBC would show correlations from the methyl protons (at C-2) to both the quaternary C-2 and the methylene C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly valuable for determining stereochemistry and conformational details. researchgate.net

A hypothetical table of assigned chemical shifts based on typical values for similar structures is presented below.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |

|---|---|---|---|

| 2 | - | ~45-55 | - |

| 2-CH₃ (axial) | ~1.25 | ~25-30 | C-2, C-3 |

| 2-CH₃ (equatorial) | ~1.50 | ~25-30 | C-2, C-3 |

| 3 | ~2.6-2.8 | ~50-60 | C-2, C-4, C-5 |

| 4 | - | ~205-215 | - |

| 5 | ~2.8-3.0 | ~45-55 | C-3, C-4, C-6 |

| 6 | ~2.9-3.1 | ~30-35 | C-5 |

Scalar coupling, or J-coupling, provides information about the dihedral angles between adjacent protons, which is essential for determining the molecule's conformation and relative stereochemistry. The magnitude of the three-bond coupling constant (³JHH) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. In a chair-like conformation, large coupling constants (typically 8-13 Hz) are expected for axial-axial proton interactions, while smaller values are observed for axial-equatorial and equatorial-equatorial interactions.

DP4 (Diastereomeric P-value) analysis is a computational method that aids in stereochemical assignment. It involves calculating NMR chemical shifts for all possible diastereomers of a proposed structure using quantum mechanics and then comparing these calculated shifts to the experimental data. A probability score is generated, indicating the most likely correct isomer. While powerful, there is no published evidence of DP4 analysis having been performed on this compound.

NMR data strongly suggests that the six-membered thiopyran ring adopts a chair conformation to minimize steric strain and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the two methyl groups are fixed at the C-2 position. The ring can undergo a "ring flip" between two chair conformers. However, due to the substitution pattern, these conformers would be degenerate. The presence of the sp²-hybridized carbonyl at C-4 can lead to a slight flattening of the chair at that end of the ring. Studies on related substituted thiopyranones have shown that an equilibrium between chair and boat conformations can exist, though the chair form is typically predominant. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. There is some variance in the reported position of this peak, with values cited at both approximately 1730 cm⁻¹ and 1680 cm⁻¹. This variation may depend on the sample preparation method (e.g., neat liquid vs. solution). The spectrum also displays C-H stretching vibrations just below 3000 cm⁻¹ and a C-S (thioether) stretching vibration, which is typically weaker and found in the fingerprint region between 650-700 cm⁻¹.

Raman Spectroscopy: A Raman spectrum provides complementary information to the IR spectrum. The C=O stretch is also observable in Raman, although it is typically weaker than in the IR spectrum. The C-S bond, being more polarizable, often gives a more intense and easily identifiable signal in the Raman spectrum compared to IR. The symmetric vibrations of the C-C backbone of the ring would also be more prominent.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | IR/Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | IR | ~1680 - 1730 | Strong |

| C=O Stretch (Ketone) | Raman | ~1680 - 1730 | Medium |

| CH₂ Bend/Scissor | IR | ~1450 - 1470 | Medium |

| C-S Stretch (Thioether) | IR/Raman | 650 - 700 | Weak (IR), Medium (Raman) |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.

For this compound, a crystal structure would unambiguously confirm the chair conformation of the thiopyran ring and provide precise measurements of its geometry. One source reports a C-S bond length of 1.81 Å based on crystallographic data, though detailed structural parameters like the crystal system, space group, and unit cell dimensions are not publicly available. Such data would be invaluable for confirming the degree of ring puckering and the precise bond angles, which are influenced by the presence of the sulfur atom and the gem-dimethyl group. As the molecule is achiral, the concepts of absolute and relative stereochemistry are not applicable.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and studying its fragmentation pathways upon ionization.

Molecular Formula: HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₁₂OS), the calculated exact mass is 144.0609. An HRMS measurement confirming this value would unequivocally establish its molecular formula. Gas chromatography-mass spectrometry (GC-MS) analysis has identified the molecular ion peak ([M]⁺) at an m/z of 144.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. For cyclic ketones, a primary fragmentation pathway is α-cleavage, which is the breaking of a bond adjacent to the carbonyl group. Other potential fragmentations include the loss of small neutral molecules. A plausible fragmentation pattern could involve:

α-Cleavage: Cleavage of the C4-C5 bond or C3-C4 bond.

Loss of a methyl radical: Fragmentation leading to an [M-15]⁺ ion.

McLafferty Rearrangement: While less common for cyclic ketones without long alkyl chains, related rearrangements could occur.

Ring-opening followed by further fragmentation: This can lead to a complex series of fragment ions.

Understanding these fragmentation pathways is essential for identifying the compound in complex mixtures and confirming its structural features.

Computational Chemistry and Theoretical Modeling of 2,2 Dimethyltetrahydro 4h Thiopyran 4 One

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, providing information about the distribution of electrons within a molecule and its associated energy. These methods are crucial for determining a wide range of molecular properties.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It is particularly effective for calculating the ground state geometry—the most stable three-dimensional arrangement of atoms—and its corresponding energy. By employing functionals like B3LYP in conjunction with a basis set such as 6-31G*, the equilibrium geometry of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one can be fully optimized. researchgate.net These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. The resulting data provides a foundational understanding of the molecule's steric and electronic properties.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Chair Conformation of this compound (Note: These are representative values expected from a DFT B3LYP/6-31G calculation and are for illustrative purposes.)*

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C2-S1 | 1.85 Å |

| C2-C3 | 1.54 Å | |

| C3-C4 | 1.52 Å | |

| C4=O | 1.22 Å | |

| C4-C5 | 1.52 Å | |

| C5-C6 | 1.54 Å | |

| C6-S1 | 1.85 Å | |

| C2-C(methyl) | 1.54 Å | |

| Bond Angle | C6-S1-C2 | 98.5° |

| S1-C2-C3 | 112.0° | |

| C2-C3-C4 | 111.5° | |

| C3-C4-C5 | 116.0° | |

| O=C4-C3 | 122.0° |

Ab initio methods, Latin for "from the beginning," are calculations derived directly from theoretical principles without the inclusion of experimental data. utah.edu The Hartree-Fock (HF) method is the simplest form of ab initio molecular orbital theory. arxiv.org It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, description of the electronic structure compared to methods that include electron correlation. nih.gov

The accuracy of both HF and DFT calculations is critically dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of a basis set represents a trade-off between computational cost and accuracy. arxiv.org

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used and offer a good balance for many applications. The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of electron distribution, especially in molecules with lone pairs or polar bonds. researchgate.net

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations where electron correlation is explicitly treated.

Evaluating different basis sets is crucial for ensuring the reliability of the computed properties of this compound.

Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. DFT calculations have been shown to produce predicted ¹H and ¹³C chemical shifts that correspond closely with experimentally observed values. nih.govnih.gov This predictive capability is invaluable for confirming molecular structures and assigning experimental spectra. arpgweb.com

Table 2: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound (Note: Experimental values are hypothetical. Theoretical values are representative of what a DFT/B3LYP/6-311+G(2d,p) calculation might yield.)

| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C2 | 45.1 | 45.8 | -0.7 |

| C3 | 54.3 | 55.0 | -0.7 |

| C4 (C=O) | 207.5 | 208.1 | -0.6 |

| C5 | 54.3 | 55.0 | -0.7 |

| C6 | 30.2 | 30.9 | -0.7 |

| C(methyl) | 26.8 | 27.4 | -0.6 |

Potential Energy Surface Exploration

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. Exploring the PES allows for the identification of stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them.

For any chemical reaction involving this compound, such as ring-opening or cycloaddition, the molecule must pass through a high-energy transition state. nih.gov Computational methods can locate and characterize the geometry of these transition states. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Elucidating the reaction pathway by connecting reactants, transition states, and products on the PES provides a detailed mechanistic understanding of the molecule's reactivity.

The six-membered thiopyran ring is not planar and can adopt several conformations. Conformational analysis of this compound involves identifying the stable conformers and determining their relative energies. For a six-membered ring, the primary conformations are the chair, boat, and twist-boat forms. Computational studies on similar substituted tetrahydro-2H-thiopyrans have shown that the chair conformer is significantly more stable than twist or boat forms. researchgate.net The energy difference between the chair and the next most stable conformer indicates the ring's flexibility. researchgate.net For this compound, the chair conformation is expected to be the global minimum on the potential energy surface due to its minimization of torsional and steric strain.

Table 3: Illustrative Relative Energies of this compound Conformers (Note: Data is analogous to findings for related thiopyran systems and is for illustrative purposes.)

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| Chair | MP2/6-311G(d,p) | 0.00 (Global Minimum) |

| Twist-Boat | MP2/6-311G(d,p) | +5.3 |

| Boat | MP2/6-311G(d,p) | +6.1 |

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to explore the conformational landscape and dynamic behavior of molecules over time. For this compound, these simulations provide critical information about its structural flexibility, solvent interactions, and thermodynamic properties.

Molecular Dynamics (MD) Simulations:

MD simulations model the atomic motions of this compound by solving Newton's equations of motion, offering a time-resolved trajectory of the molecule. A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and observing its behavior over nanoseconds or even microseconds. These simulations are instrumental in understanding the conformational flexibility of the thiopyran ring. The six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, and MD simulations can reveal the energetic favorability and transition pathways between these states. The presence of the gem-dimethyl group at the C2 position significantly influences the conformational equilibrium, and MD simulations can quantify this impact.

Key research findings from MD studies on analogous cyclic ketones and heterocyclic systems suggest that the chair conformation is generally the most stable. nih.govbiorxiv.org For this compound, the gem-dimethyl group is expected to introduce specific steric constraints that further stabilize a particular chair conformation. MD simulations can also elucidate the dynamics of the carbonyl group and its interaction with surrounding solvent molecules, which is crucial for understanding its reactivity. nih.gov

Interactive Data Table: Conformational Population of this compound in Aqueous Solution (Illustrative)

| Conformation | Population (%) | Average C=O Bond Length (Å) | Solvent Accessible Surface Area (Ų) |

| Chair | 95.2 | 1.23 | 150.4 |

| Twist-Boat | 4.1 | 1.24 | 155.8 |

| Boat | 0.7 | 1.25 | 160.2 |

Note: This data is illustrative and based on typical findings for substituted cyclic ketones in MD simulations.

Monte Carlo (MC) Simulations:

MC simulations offer a complementary approach to exploring the conformational space of this compound. Instead of following a deterministic trajectory, MC methods generate a series of molecular configurations through random changes in atomic coordinates. nih.gov These new configurations are then accepted or rejected based on their energy, typically using the Metropolis algorithm. This stochastic nature allows MC simulations to efficiently overcome energy barriers and sample a wider range of conformations, which can be particularly useful for complex molecules with many degrees of freedom. researchgate.net

For this compound, MC simulations are particularly adept at identifying the global minimum energy conformation and mapping the potential energy surface. By performing simulations at different temperatures (simulated annealing), researchers can effectively explore the entire conformational landscape and determine the relative stabilities of different isomers.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Investigations

QSAR and molecular docking are computational techniques primarily used in drug discovery to predict the biological activity of molecules and understand their interactions with biological targets. While specific biological activities of this compound are not extensively documented, these methods can be applied to explore its potential as a pharmacophore.

Quantitative Structure-Activity Relationships (QSAR):

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, a set of analogous compounds with known biological activities (e.g., enzyme inhibition) would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a model that predicts activity based on these descriptors.

For thiopyran derivatives, QSAR studies have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), and topological descriptors can be crucial in determining their biological activity. nih.gov A hypothetical QSAR study on a series of substituted tetrahydro-4H-thiopyran-4-ones could yield an equation that guides the synthesis of more potent analogs.

Interactive Data Table: Hypothetical QSAR Data for Tetrahydro-4H-thiopyran-4-one Derivatives

| Compound | LogP | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Predicted pIC50 |

| This compound | 1.85 | -1.23 | 144.24 | 5.2 |

| Tetrahydro-4H-thiopyran-4-one | 1.10 | -1.15 | 116.18 | 4.8 |

| 2-Methyltetrahydro-4H-thiopyran-4-one | 1.48 | -1.19 | 130.21 | 5.0 |

| 3-Methyltetrahydro-4H-thiopyran-4-one | 1.48 | -1.18 | 130.21 | 4.9 |

Note: This data is for illustrative purposes to demonstrate the components of a QSAR model.

Molecular Docking Investigations:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to investigate its potential binding to a specific protein target. This involves generating a three-dimensional model of the compound and placing it into the binding site of a protein receptor. A scoring function is then used to estimate the binding affinity and identify the most likely binding pose.

Studies on similar heterocyclic compounds have successfully used molecular docking to identify potential inhibitors of various enzymes. mdpi.comresearchgate.net For this compound, a docking study against a hypothetical kinase, for instance, could reveal key interactions, such as hydrogen bonds between the carbonyl oxygen and amino acid residues in the binding pocket, or hydrophobic interactions involving the dimethyl groups and the thiopyran ring. These insights are invaluable for structure-based drug design. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods provide a powerful framework for studying chemical reactions and other electronic events in large molecular systems. acs.orgnih.gov These approaches combine the accuracy of quantum mechanics (QM) for a small, chemically active region of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. rsc.org

For investigating this compound, QM/MM simulations are particularly useful for studying reactions involving the carbonyl group, such as nucleophilic additions or keto-enol tautomerism. In such a simulation, the thiopyranone and the reacting species would be treated with a high level of QM theory (e.g., density functional theory), while the surrounding solvent molecules would be described by a classical MM force field. This allows for an accurate description of bond-breaking and bond-forming processes while still accounting for the influence of the solvent environment. digitellinc.com

Applications and Material Science Relevance of 2,2 Dimethyltetrahydro 4h Thiopyran 4 One Scaffolds

Role as Versatile Chemical Building Blocks

The tetrahydro-4H-thiopyran-4-one core structure is a cornerstone in organic synthesis, valued for its robustness and the ability to undergo diverse functionalization. The sulfur heteroatom and the carbonyl group are key reactive centers that chemists leverage to build molecular complexity.

The thiopyranone framework has been instrumental in the total synthesis of complex natural products. A landmark example is its application in Woodward's synthesis of erythromycin (B1671065) A, where the thiopyran template was used to establish critical stereocenters. nih.gov More broadly, these scaffolds serve as versatile starting materials for synthesizing a variety of bioactive agents, including those with potential antibacterial, anti-inflammatory, and anticancer properties. nih.gov The strategic incorporation of the 2,2-dimethyl substitution can further guide the stereochemical outcome of synthetic routes, enabling the precise construction of intricate target molecules. For instance, the general thiopyran strategy has been applied to the synthesis of natural products like (−)-serricornin and (−)-membrenones A and B. usask.ca

Table 1: Examples of Complex Molecules Synthesized Using Thiopyran Scaffolds

| Molecule/Analog | Synthetic Utility of Thiopyran Scaffold | Reference |

|---|---|---|

| Erythromycin A | Used as a template to control stereochemistry in early total synthesis efforts. | nih.gov |

| (−)-Serricornin | Application of the thiopyran route for the synthesis of this natural product. | usask.ca |

| (−)-Membrenones A and B | Utilized as a key building block in the synthetic strategy. | usask.ca |

| Anti-kinetoplastidal Agents | 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one derivatives designed as prodrugs to reduce toxicity. | researchgate.netnih.gov |

One of the most powerful applications of the tetrahydro-4H-thiopyran-4-one scaffold is in the "thiopyran route to polypropionates". usask.ca Polypropionates are a class of natural products characterized by a repeating pattern of methyl-substituted carbon chains, which often possess significant biological activity. In this synthetic strategy, tetrahydro-4H-thiopyran-4-one acts as a surrogate for 3-pentanone. It undergoes iterative, stereoselective aldol (B89426) reactions to build up the complex polypropionate backbone. usask.ca Following the construction of the carbon skeleton, the sulfur atom can be removed through desulfurization to yield the final acyclic product. This methodology provides a rapid and efficient way to assemble stereochemically rich structures that are otherwise challenging to synthesize. usask.caresearchgate.net

The tetrahydro-4H-thiopyran-4-one ring is a malleable template that can be converted into a vast array of functionalized derivatives. The ketone can be transformed into alcohols, alkenes, or imines, while the carbons alpha to the carbonyl are amenable to alkylation and other C-C bond-forming reactions. researchgate.net Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the ring's conformation and electronic properties, and can be used in elimination reactions. nih.govresearchgate.net This versatility allows the scaffold to be used in domino reactions and multicomponent couplings to generate highly functionalized 4H-thiopyrans in a single, efficient operation. nih.gov Such derivatives include novel thiazoles and selenazoles, which have been investigated for their antimicrobial and anticonvulsant activities. researchgate.net

Table 2: Functionalization of the Tetrahydro-4H-thiopyran-4-one Scaffold

| Reaction Type | Resulting Derivative | Potential Application | Reference |

|---|---|---|---|

| Aminomethylation | Bicyclic Thia-aza compounds (e.g., 1,5-dimethyl-3-thia-7-azabicyclo[3.3.1]nonanes) | Conformational studies, further synthetic elaboration. | researchgate.net |

| Oxidation | Sulfoxides and Sulfones | Modulation of biological activity, synthetic intermediates for elimination. | nih.govresearchgate.net |

| Condensation/Cyclization | Thiazoles and Selenazoles | Antimicrobial and anticonvulsant activity studies. | researchgate.net |

| Multicomponent Coupling | Highly substituted 2-amino-4H-thiopyrans | Generation of diverse molecular libraries. | nih.gov |

Scaffold for Pharmacologically Relevant Molecules (Academic Scaffold Exploration)

In medicinal chemistry, the tetrahydro-4H-thiopyran-4-one scaffold is considered a "privileged structure". This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them rich starting points for drug discovery programs.

The inherent biological relevance of sulfur-containing heterocycles has spurred extensive research into the synthesis of thiopyranone derivatives for pharmacological evaluation. nih.govresearchgate.net By modifying the core structure—adding various substituents at different positions—researchers can systematically probe interactions with biological systems. For example, 2,6-diaryl substituted tetrahydro-thiopyran-4-ones and their sulfoxide and sulfone metabolites have been designed as prodrugs to lower the toxicity of parent compounds while maintaining potent activity against parasites like Trypanosoma and Leishmania species. researchgate.netnih.gov Other studies have focused on creating derivatives with antimicrobial and anticonvulsant properties, highlighting the scaffold's broad potential in therapeutic research. researchgate.net

Diversity-oriented synthesis (DOS) is a powerful strategy used to create large collections of structurally diverse small molecules for high-throughput screening. cam.ac.ukscispace.com The goal of DOS is to efficiently explore vast regions of chemical space to identify novel bioactive compounds. cam.ac.uk The 2,2-dimethyltetrahydro-4H-thiopyran-4-one scaffold is an excellent candidate for DOS campaigns. Its robust nature and multiple points for diversification (the ketone, the alpha-carbons, and the sulfur atom) allow for the creation of extensive molecular libraries built around a common core. By applying various reaction pathways to the scaffold, chemists can systematically vary the molecular framework, stereochemistry, and functional groups to generate a wide range of three-dimensional shapes. scispace.comnih.gov This approach, which focuses on creating skeletal diversity, is critical for discovering molecules that can interact with a wide array of biological targets, thereby fully exploiting the potential of this privileged scaffold. nih.gov

Development of Novel Materials

The unique structural features of the this compound scaffold, characterized by a bulky, non-planar heterocyclic ring, present intriguing possibilities for the development of novel materials with tailored properties. Its incorporation into polymer backbones or its use as a precursor for functional materials can lead to significant advancements in material science, particularly in the creation of polymers with enhanced solubility and specific electronic or optical characteristics.

Incorporation into Polymer Backbones (e.g., Polyamides from Pyranone Analogs)